4-Bromo-2-(4-iodophenoxy)benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8BrIO3 |
|---|---|
Molecular Weight |
419.01 g/mol |
IUPAC Name |
4-bromo-2-(4-iodophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8BrIO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) |
InChI Key |
CFRUQOMSEBVWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)Br)C(=O)O)I |
Origin of Product |
United States |
Strategic Retrosynthetic Analysis and Forward Synthesis Methodologies
Disconnection Approach for 4-Bromo-2-(4-iodophenoxy)benzoic acid
The structural complexity of this compound, characterized by a diaryl ether linkage and two different halogen substituents, necessitates a carefully planned disconnection strategy.
The most logical point for disconnection in the target molecule is the diaryl ether bond (C-O-C), as this is a common and reliable bond formation strategy in organic synthesis. amazonaws.com This disconnection can be approached in two ways, leading to two distinct sets of precursor molecules:
Pathway I: Disconnection of the bond between the phenoxy oxygen and the benzoic acid ring. This suggests a reaction between a 4-bromo-2-halobenzoic acid derivative and 4-iodophenol (B32979).
Pathway II: Disconnection of the bond between the phenoxy oxygen and the iodophenyl ring. This implies a synthesis from 4-bromo-2-hydroxybenzoic acid and a 4-iodo-substituted benzene (B151609) derivative.
The presence of both bromine and iodine atoms on the aromatic rings of the target molecule requires a synthetic strategy that can differentiate between them. This is known as exploiting halogen orthogonality. In transition metal-catalyzed cross-coupling reactions, including copper-promoted Ullmann reactions, the reactivity of aryl halides typically follows the order: C-I > C-Br > C-Cl. nih.gov
This reactivity trend is critical for selecting the optimal synthetic pathway.
In Pathway I , reacting a dihalogenated benzoic acid (e.g., 4-bromo-2-iodobenzoic acid) with 4-iodophenol would present significant challenges in achieving selectivity. The highly reactive C-I bonds on both coupling partners could lead to a mixture of products, including undesired self-coupling of the starting materials.
Pathway II , however, offers a more controlled and strategic approach. By using 4-bromo-2-hydroxybenzoic acid as the nucleophile (after deprotonation) and an aryl halide like 1,4-diiodobenzene (B128391) as the electrophile, the reaction is directed specifically at the C-I bond of the diiodobenzene. The C-Br bond on the phenolic component is significantly less reactive under these conditions and would remain intact, thus being preserved for potential subsequent transformations. This pathway effectively utilizes the differential reactivity of the halogens to ensure a selective synthesis.
Therefore, Pathway II represents a superior retrosynthetic strategy due to its inherent control over chemoselectivity.
Based on the strategically preferred Pathway II, the retrosynthetic disconnection leads to the identification of the following synthons (idealized fragments):
A 4-bromo-2-carboxyphenoxide anion (nucleophilic synthon).
A 4-iodophenyl cation (electrophilic synthon).
These synthons can be translated into the corresponding real-world, readily available starting materials.
| Synthon | Corresponding Starting Material | Role in Synthesis |
| 4-bromo-2-carboxyphenoxide anion | 4-Bromo-2-hydroxybenzoic acid | Nucleophile Source |
| 4-iodophenyl cation | 1,4-Diiodobenzene | Electrophile Source |
The selection of these starting materials, 4-Bromo-2-hydroxybenzoic acid researchgate.net and 1,4-diiodobenzene, provides a direct and efficient route to the target molecule while maintaining the integrity of the bromo-substituent.
Synthesis of the Diarylether Moiety
The formation of the diaryl ether linkage is a cornerstone of this synthesis, achieved through a well-established class of chemical reactions.
The formation of carbon-oxygen (C-O) bonds to create diaryl ethers is most effectively achieved through transition metal-catalyzed cross-coupling reactions. While palladium-catalyzed methods (e.g., Buchwald-Hartwig amination) have been adapted for etherification, the classic and highly reliable method for this transformation is the copper-catalyzed Ullmann condensation. nih.govorganic-chemistry.orgresearchgate.net
The Ullmann condensation, or Ullmann ether synthesis, is a copper-mediated reaction that couples an alcohol or phenol (B47542) with an aryl halide. organic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound via the proposed Pathway II.
The forward synthesis involves the reaction of 4-bromo-2-hydroxybenzoic acid with 1,4-diiodobenzene in the presence of a copper catalyst and a base.
Reaction Scheme:
Historically, Ullmann reactions required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. nih.gov However, modern advancements have led to milder and more efficient catalytic systems. The use of ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, can accelerate the reaction and allow it to proceed at lower temperatures (around 110°C) with only catalytic amounts of copper. researchgate.net
The reaction typically proceeds in a high-boiling polar aprotic solvent to ensure the reactants remain in solution at the required temperatures. A base is essential to deprotonate the phenol, generating the active nucleophile for the coupling reaction.
The table below summarizes typical parameters for a modern Ullmann etherification reaction.
| Parameter | Description | Examples |
| Copper Source | Provides the catalytic copper species. | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O), Copper powder |
| Base | Deprotonates the phenol to form the phenoxide nucleophile. | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (B84403) (K₃PO₄) |
| Solvent | High-boiling polar aprotic solvent. | N,N-Dimethylformamide (DMF), Pyridine, N-Methyl-2-pyrrolidone (NMP) |
| Ligand (Optional) | Accelerates the catalytic cycle, allowing for milder conditions. | 1,10-Phenanthroline, L-Proline, N,N-Dimethylglycine |
| Temperature | Reaction temperature required for coupling. | 100 - 210 °C (Classic), 80 - 140 °C (Ligand-assisted) |
By carefully selecting the reaction conditions, the Ullmann etherification provides a robust and selective method for synthesizing this compound from the chosen starting materials.
Nucleophilic Aromatic Substitution (SNAr) Pathways for C-O Bond Formation
Nucleophilic aromatic substitution (SNAr) offers a classical and often effective method for the formation of diaryl ethers. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, displacing a suitable leaving group. wikipedia.org
The feasibility of an SNAr reaction is heavily influenced by the electronic nature of the aromatic ring and the identity of the leaving group.
Activating Groups: The aromatic ring must be rendered sufficiently electrophilic to be susceptible to nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org Commonly employed activating groups include nitro (-NO₂), cyano (-CN), and acyl groups. wikipedia.org The greater the number of activating groups, the faster the reaction rate. libretexts.org
Leaving Group Effects: The nature of the leaving group also plays a critical role in the rate of SNAr reactions. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. wikipedia.orglibretexts.org Consequently, the bond strength to the leaving group is less important than its ability to stabilize the developing negative charge in the transition state. This leads to a reactivity order for halogens that is counterintuitive to Sₙ2 reactions: F > Cl ≈ Br > I. wikipedia.orgnih.gov The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org
Table 2: Relative Reactivity of Leaving Groups in SNAr Reactions
| Leaving Group | Relative Rate |
| -F | 3.50 |
| -NO₂ | 1.00 |
| -Cl | 0.00970 |
| -Br | 0.00928 |
| -I | 0.00217 |
Data from the reaction of piperidine (B6355638) with 2,4-dinitrophenyl halides in methanol (B129727) at 20°C. nih.gov
In polysubstituted aromatic systems, the regioselectivity of SNAr is determined by the interplay of the electronic effects of the various substituents. The incoming nucleophile will preferentially attack the carbon atom that is most activated by electron-withdrawing groups and bears the best leaving group.
For instance, in a dichloropyrimidine system, the site of nucleophilic attack can be influenced by the nature of other substituents on the ring. An electron-donating group can direct substitution to a different position compared to an electron-withdrawing group. wuxiapptec.com Computational methods, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) maps, can be valuable in predicting the regioselectivity of these reactions. wuxiapptec.com Steric hindrance can also play a significant role, with bulky substituents potentially blocking access to an otherwise electronically favored position. researchgate.net
Precision Halogenation Strategies
The synthesis of this compound requires the precise and regioselective introduction of both bromine and iodine atoms onto the aromatic frameworks.
Regioselective Bromination of Benzoic Acid Precursors
The bromination of benzoic acid and its derivatives is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the benzene ring.
The carboxylic acid group (-COOH) is a deactivating and meta-directing group. youtube.comaskfilo.com This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions. askfilo.com As a result, electrophilic attack, such as bromination, occurs preferentially at the meta position. youtube.comaskfilo.com
However, the presence of other substituents on the benzoic acid ring can significantly alter the regioselectivity of bromination. The interplay between the directing effects of multiple substituents determines the final position of the incoming bromine atom.
Activating, Ortho-, Para-Directing Groups: Groups such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) are strongly activating and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.commasterorganicchemistry.com In cases where an activating group is present, its directing effect will typically dominate over the meta-directing effect of the carboxylic acid.
Deactivating, Ortho-, Para-Directing Groups: Halogens are deactivating yet ortho-, para-directing. masterorganicchemistry.commasterorganicchemistry.com
Cooperative and Competing Effects: When multiple substituents are present, their directing effects can be either cooperative (reinforcing) or competing. The final regiochemical outcome will depend on the relative activating/deactivating strength of the groups and steric factors. masterorganicchemistry.com
For instance, in the synthesis of the target molecule, a plausible precursor is a substituted benzoic acid. The regioselective bromination of such a precursor would need to be carefully controlled to achieve the desired 4-bromo substitution pattern. This might involve choosing a starting material where the existing substituents direct the bromine to the desired position or employing a directed metalation-bromination strategy. For example, Pd(II)-catalyzed meta-C-H bromination has been developed for benzoic acid derivatives, offering an alternative to classical electrophilic bromination. nih.govrsc.orgscispace.comrsc.org
Table 3: Regioselective Bromination of Substituted Benzoic Acid Derivatives
| Substrate | Brominating Agent | Catalyst/Conditions | Major Product(s) | Reference |
| Benzoic Acid | Br₂ | FeBr₃ | 3-Bromobenzoic acid | youtube.com |
| 2-Hydroxybenzoic Acid | Br₂/H₂O | - | 2,4,6-Tribromophenol (decarboxylation occurs) | libretexts.org |
| 3,5-Dimethoxybenzoic Acid | NBS | - | 2-Bromo-3,5-dimethoxybenzoic acid and 4-Bromo-3,5-dimethoxybenzoic acid | nih.gov |
| 2-Chlorobenzoic Acid | N-Bromophthalimide | Pd(OAc)₂, N-Ac-Gly-OH, HFIP, 90°C | 2-Chloro-5-bromobenzoic acid | rsc.org |
Directed Iodination of Aromatic Systems
The regioselective introduction of iodine onto an aromatic ring is a critical step in the synthesis of this compound. Directed iodination strategies are often employed to control the position of the incoming iodine atom, particularly in electron-rich aromatic systems. Various methods have been developed for the direct iodination of arenes, often utilizing molecular iodine in the presence of an oxidizing agent. researchgate.netresearchgate.net
One common approach involves the use of iodine with an oxidant such as nitric acid or hydrogen peroxide. For instance, a mixture of molecular iodine and phenyliodine(III) bis(trifluoroacetate) (BTI) in a suitable solvent like acetonitrile (B52724) can effectively iodinate activated aromatic rings. researchgate.net Another method employs iodine and silver nitrite (B80452) for the iodination of alkylbenzenes at room temperature. researchgate.net The choice of iodinating agent and reaction conditions is crucial for achieving high yields and regioselectivity. For electron-rich substrates like phenols and anilines, milder conditions are often sufficient. researchgate.netorganic-chemistry.org For example, the use of potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol provides a green and efficient method for the ortho-monoiodination of activated aromatics. organic-chemistry.org
The directing effect of existing substituents on the aromatic ring plays a pivotal role in determining the position of iodination. In the context of synthesizing this compound, the precursor molecules would likely contain activating or deactivating groups that influence the electrophilic aromatic substitution reaction.
Table 1: Comparison of Iodination Methods for Aromatic Compounds
| Iodinating System | Substrate Scope | Typical Conditions | Key Advantages |
|---|---|---|---|
| Iodine / Oxidizing Agent (e.g., HNO3, H2O2) | Activated and deactivated arenes | Acidic medium, variable temperature | Cost-effective and versatile |
| I2 / Phenyliodine(III) bis(trifluoroacetate) (BTI) | Activated alkyl aryl ketones | CH3CN or CH3OH solvent | High efficiency for specific substrates |
| Iodine / Silver Nitrite | Alkylbenzenes | Room temperature | Mild reaction conditions |
| KI / (NH4)2S2O8 | Activated aromatics (phenols, anilines) | Aqueous methanol, room temperature | Environmentally friendly, good for ortho-iodination |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Thiourea catalyst | Activated aromatic compounds | Acetonitrile solvent | High regioselectivity and yields |
Sequential Introduction of Halogen Atoms and Orthogonal Reactivity
The synthesis of a molecule with three distinct halogen atoms on two aromatic rings, such as this compound, necessitates a carefully planned sequence of halogenation reactions. The concept of orthogonal reactivity is paramount, ensuring that the introduction of one halogen does not interfere with or is not compromised by subsequent halogenation steps.
A plausible synthetic route would involve the separate synthesis of a brominated benzoic acid derivative and an iodinated phenol, followed by their coupling. For example, 4-bromobenzoic acid can be synthesized from p-toluidine (B81030) through diazotization and subsequent Sandmeyer reaction with cuprous bromide. Alternatively, direct bromination of benzoic acid can be challenging due to the deactivating nature of the carboxylic acid group, which directs electrophilic substitution to the meta position. ijisrt.com A more effective route might involve the bromination of a precursor like 2-hydroxybenzoic acid, where the hydroxyl group activates the ring and directs the bromine to the desired position. chemicalbook.com
The synthesis of the iodinated phenol component would similarly rely on regioselective iodination methods as discussed in the previous section. Once the two halogenated precursors are prepared, their coupling, typically through an Ullmann condensation, would form the diaryl ether linkage. wikipedia.orgorganic-chemistry.org The differential reactivity of aryl bromides and iodides in copper-catalyzed coupling reactions can be exploited. Generally, aryl iodides are more reactive than aryl bromides in Ullmann-type reactions. wikipedia.org This allows for the selective coupling of an aryl iodide with a phenol in the presence of an aryl bromide, leaving the bromo group available for further functionalization if needed.
Carboxylic Acid Functionalization and Introduction
The carboxylic acid group is a key functional moiety in the target molecule. Its introduction can be achieved either by starting with a precursor that already contains this group or by converting another functional group into a carboxylic acid at a suitable stage in the synthesis.
A common and effective method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of a methyl group. organic-chemistry.orggoogle.com For instance, a precursor like 4-bromo-2-(4-iodophenoxy)toluene could be oxidized to yield the final product. Various oxidizing agents can be employed for this transformation.
Potassium permanganate (B83412) (KMnO4) is a powerful oxidizing agent that can convert a benzylic methyl group to a carboxylic acid. The reaction is typically carried out in an aqueous solution under heating. Another approach involves catalytic oxidation using transition metal catalysts in the presence of an oxidant like oxygen or hydrogen peroxide. For example, cobalt and manganese salts are often used as catalysts for the liquid-phase air oxidation of toluenes to their corresponding benzoic acids. google.com A process using hydrogen peroxide and aqueous hydrogen bromide has also been described for the conversion of a methyl substituent on an aromatic compound to a carboxylic acid. google.com Furthermore, methods utilizing N-bromosuccinimide (NBS) under photoirradiation have been shown to oxidize a methyl group on an aromatic nucleus directly to the corresponding carboxylic acid. researchgate.net The haloform reaction is another method for the oxidation of methyl ketones to carboxylic acids. masterorganicchemistry.com
Table 2: Common Oxidation Methods for Converting Benzylic Methyl Groups to Carboxylic Acids
| Oxidizing System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| KMnO4 | Aqueous solution, heat | Strong and reliable oxidant | Can be harsh, potential for over-oxidation of other functional groups |
| Co/Mn catalysts, O2 | Acetic acid solvent, elevated temperature and pressure | Catalytic, uses air as oxidant | Requires specialized equipment for pressure reactions |
| H2O2 / HBr(aq) | Elevated temperature | Single-stage process | Corrosive reagents |
| N-Bromosuccinimide (NBS) / Photoirradiation | Presence of oxygen | Can be performed under mild conditions | Requires photochemical setup |
Direct carboxylation of an aromatic precursor is an alternative strategy for introducing the carboxylic acid group. This can be achieved through several methods, including the Kolbe-Schmitt reaction for phenols or by using organometallic intermediates.
For a precursor such as 4-bromo-2-iodophenol, direct carboxylation is unlikely to be regioselective. A more controlled approach would involve the formation of an organometallic reagent, such as an organolithium or Grignard reagent, from a halogenated precursor, followed by quenching with carbon dioxide. For example, a bromo-iodophenoxybenzene derivative could be selectively lithiated at the bromine position (as C-Br bonds are generally more reactive towards lithium-halogen exchange than C-I bonds) and then reacted with CO2 to introduce the carboxylic acid group. However, the presence of the acidic phenolic proton would need to be considered and protected if necessary.
Optimization of Reaction Conditions and Process Efficiency
The choice of solvent can have a profound impact on the rate and selectivity of the Ullmann condensation, which is a likely method for forming the C-O bond in the target molecule. wikipedia.orgresearchgate.net Traditionally, high-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are used for Ullmann reactions, often at high temperatures. wikipedia.org These solvents help to dissolve the reactants and the copper catalyst, facilitating the reaction.
Table 3: Influence of Solvents on Ullmann Diaryl Ether Synthesis
| Solvent | Typical Reaction Temperature | Characteristics | Impact on Reaction |
|---|---|---|---|
| N-Methylpyrrolidone (NMP) | High (>200 °C) | High-boiling, polar aprotic | Good for traditional, high-temperature reactions |
| Dimethylformamide (DMF) | High | High-boiling, polar aprotic | Commonly used, good solvent for many reactants |
| Acetonitrile | Moderate (e.g., 80 °C) | Polar aprotic | Effective in modern, ligand-accelerated systems |
| Toluene/Xylene | Moderate to High | Non-polar | Can be used with specific catalyst-ligand combinations |
Temperature and Pressure Parameters in Complex Transformations
The temperature and pressure conditions for the synthesis of diaryl ethers via Ullmann condensation are critical variables that influence reaction rate, yield, and selectivity. Historically, these reactions necessitated very high temperatures, often exceeding 200°C, to proceed. wikipedia.orgorganic-chemistry.org Such conditions required the use of high-boiling point polar solvents like dimethylformamide (DMF), nitrobenzene, or N-methylpyrrolidone. wikipedia.org
Modern advancements, particularly the development of ligated copper catalyst systems, have enabled these transformations to occur at significantly lower temperatures. researchgate.netnih.gov The introduction of ligands, such as diamines, amino acids (e.g., N,N-dimethylglycine), or phenanthrolines, stabilizes the copper catalyst and increases its reactivity, allowing for successful coupling at temperatures typically ranging from 80°C to 120°C. mdpi.comnih.gov Most of these reactions are conducted at atmospheric pressure in standard laboratory glassware, especially when the solvent's boiling point is not exceeded. The use of sealed vessels may be required if the reaction temperature is above the solvent's boiling point at atmospheric pressure.
| Parameter | Traditional Ullmann Condensation | Modern Ligand-Assisted Ullmann Condensation |
| Temperature | > 200°C | 80°C - 120°C |
| Pressure | Atmospheric | Atmospheric |
| Solvent | High-boiling (e.g., Nitrobenzene, DMF) | Lower-boiling (e.g., Acetonitrile, DMSO, Toluene) |
Catalyst Loading and Reagent Stoichiometry
The efficiency of the Ullmann condensation is highly dependent on the catalyst loading and the stoichiometry of the reagents.
Catalyst Loading: In the classic Ullmann reaction, stoichiometric or even superstoichiometric amounts of copper powder or copper salts were used. nih.gov A major advancement in the synthesis of diaryl ethers has been the transition to catalytic systems. In modern copper-catalyzed Ullmann-type reactions, the catalyst loading is significantly reduced, which is both economically and environmentally beneficial. Typically, copper(I) salts like CuI or CuBr are used in amounts ranging from 1 to 10 mol%. nih.gov The presence of a ligand, often in a 1:1 or 2:1 ratio with the copper catalyst, is crucial for achieving high yields with low catalyst loadings. nih.gov
Reagent Stoichiometry: The stoichiometry of the aryl halide, phenol, and base must be carefully controlled. The reaction is typically performed with a near-equimolar ratio of the phenol and the aryl halide, although a slight excess of one of the components (e.g., 1.1 to 1.5 equivalents) may be used to drive the reaction to completion. A base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). nih.gov The base is generally used in excess, typically 1.5 to 2.0 equivalents relative to the limiting reagent, to ensure complete deprotonation and to neutralize the hydrogen halide byproduct formed during the reaction.
| Component | Typical Stoichiometric Ratio/Loading |
| Aryl Halide | 1.0 equivalent |
| Phenol | 1.0 - 1.5 equivalents |
| Copper(I) Catalyst | 1 - 10 mol% |
| Ligand | 1 - 20 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 1.5 - 2.0 equivalents |
Emerging Green Chemistry Principles in the Synthesis of Halogenated Aryl Ethers
The synthesis of halogenated aryl ethers is increasingly being guided by the principles of green chemistry, which aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. nih.gov The application of these principles to the Ullmann condensation and related reactions represents a significant area of research. paperpublications.orgresearchgate.net
Key green chemistry principles being implemented include:
Waste Prevention: Shifting from stoichiometric copper reagents to highly efficient catalytic systems dramatically reduces inorganic waste. paperpublications.org
Atom Economy: Catalytic reactions inherently have better atom economy, as the catalyst is not consumed and fewer byproducts are generated compared to stoichiometric processes.
Use of Safer Solvents: There is a concerted effort to replace hazardous, high-boiling solvents like DMF and NMP. wikipedia.org Research focuses on using greener alternatives such as dimethyl sulfoxide (B87167) (DMSO), water, ionic liquids, or even performing reactions under solvent-free conditions. nih.govorganic-chemistry.org
Energy Efficiency: The development of more active catalysts that function at lower temperatures (e.g., room temperature to 80°C) significantly reduces the energy consumption of the process, aligning with the principle of designing for energy efficiency. nih.gov
Use of Catalysis: This is a core principle of green chemistry. paperpublications.org Modern Ullmann reactions are prime examples of the superiority of catalytic reagents over stoichiometric ones. The use of recoverable and reusable catalysts, such as copper nanoparticles or supported copper catalysts, is also an active area of investigation to further enhance the sustainability of the process. mdpi.com
Reduction of Derivatives: Green synthesis routes aim to avoid the use of protecting groups for functional groups on the reactants, which simplifies the synthetic process, reduces the number of steps, and minimizes waste generation. paperpublications.org
By incorporating these principles, the synthesis of complex molecules like this compound can be made more sustainable, safer, and more cost-effective.
Fundamental Reaction Mechanisms and Intrinsic Reactivity Profile
Mechanistic Insights into C-O Bond Formation
The central diaryl ether linkage in 4-Bromo-2-(4-iodophenoxy)benzoic acid is a key structural feature, and its formation is typically achieved through cross-coupling reactions. Understanding the mechanisms of these reactions is crucial for optimizing its synthesis and for designing related compounds.
Detailed Catalytic Cycles of Cross-Coupling Reactions (Oxidative Addition, Transmetalation, Reductive Elimination)
The formation of the C-O bond in diaryl ethers like this compound is commonly facilitated by transition metal catalysis, most notably using copper (Ullmann condensation) or palladium (Buchwald-Hartwig coupling). nih.govwikipedia.org While the specifics can vary, these reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, coordination/deprotonation (analogous to transmetalation), and reductive elimination.
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classic method for forming C-O bonds. wikipedia.org Modern protocols often use soluble copper catalysts with ligands. wikipedia.orgmdpi.com The catalytic cycle is generally understood to involve the following stages:
Formation of the Active Cu(I) Catalyst: The reaction can start with a Cu(II) salt, which is reduced in situ to the active Cu(I) species by a nucleophile (the phenoxide) in the presence of a base. nih.gov
Oxidative Addition: The aryl halide (e.g., a bromobenzoic acid derivative) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate. organic-chemistry.org
Coordination and Deprotonation: The phenol (B47542) (e.g., 4-iodophenol) coordinates to the copper center. A base then deprotonates the phenol to form a phenoxide ligand.
Reductive Elimination: The final step is the reductive elimination of the diaryl ether product from the Cu(III) complex, regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle. organic-chemistry.org
| Ullmann Condensation Step | Description | Key Species |
| Catalyst Activation | Pre-catalyst (e.g., Cu(II) salt) is reduced to the active Cu(I) species. | Cu(I) |
| Oxidative Addition | The aryl halide adds to the Cu(I) center, increasing its oxidation state. | Ar-Cu(III)-X |
| Coordination/Deprotonation | The phenol coordinates to the copper, followed by deprotonation by a base. | Ar-Cu(III)-OAr' |
| Reductive Elimination | The C-O bond is formed, releasing the product and regenerating the Cu(I) catalyst. | Ar-O-Ar' |
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: Analogous to the more common C-N coupling, the Buchwald-Hartwig reaction can also form C-O bonds. The mechanism involves a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgjk-sci.com
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species. jk-sci.comlibretexts.org
Ligand Exchange/Coordination: The phenoxide, formed by the reaction of the phenol with a base, displaces the halide from the palladium complex. uwindsor.ca
Reductive Elimination: The diaryl ether is formed through reductive elimination from the Pd(II) complex. This step regenerates the Pd(0) catalyst and is often the rate-determining step. jk-sci.comlibretexts.org Bulky, electron-rich phosphine (B1218219) ligands are crucial as they facilitate this final step. uwindsor.ca
| Buchwald-Hartwig C-O Coupling Step | Description | Key Species |
| Oxidative Addition | The aryl halide adds across the Pd(0) center. | LnPd(II)(Ar)(X) |
| Ligand Exchange/Coordination | The phenoxide displaces the halide on the Pd(II) center. | LnPd(II)(Ar)(OAr') |
| Reductive Elimination | The diaryl ether product is eliminated, regenerating the Pd(0) catalyst. | Ar-O-Ar' |
Intermediates and Transition States in SNAr Mechanisms
Nucleophilic Aromatic Substitution (SNAr) offers an alternative, metal-free pathway for C-O bond formation, particularly when one of the aryl rings is highly electron-deficient. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (e.g., a 4-iodophenoxide) on an electron-poor aryl halide (e.g., 2-fluoro-4-bromobenzoic acid). This attack occurs at the carbon atom bearing the leaving group. libretexts.org The aromaticity of the ring is temporarily broken, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comcore.ac.uk This initial addition is typically the rate-determining step. masterorganicchemistry.com The transition state leading to this intermediate involves the partial formation of the new C-O bond and localization of negative charge onto the ring.
Elimination of the Leaving Group: In the second, faster step, the leaving group (e.g., fluoride (B91410) or chloride) is expelled, and the aromaticity of the ring is restored to yield the final diaryl ether product. masterorganicchemistry.comnih.gov The transition state for this step involves the breaking of the C-X bond and the re-establishment of the aromatic π-system.
The stability of the Meisenheimer intermediate is a key factor in the feasibility of an SNAr reaction. Electron-withdrawing groups positioned ortho and/or para to the leaving group are crucial as they delocalize the negative charge of the intermediate, lowering the activation energy of the first step. masterorganicchemistry.com For a substrate like a substituted benzoic acid, the carboxylic acid group acts as a deactivating, electron-withdrawing group.
| SNAr Mechanism Stage | Description | Structural Features |
| Transition State 1 | Partial formation of the C-O bond; developing negative charge on the aryl ring. | Elongated C---O and C---X bonds. |
| Meisenheimer Intermediate | A distinct, non-aromatic, cyclohexadienyl anion intermediate. The negative charge is delocalized. | sp3-hybridized carbon bearing both the nucleophile and leaving group. |
| Transition State 2 | Partial breaking of the C-X bond; re-formation of the aromatic π-system. | Elongated C---X bond. |
Electrophilic Aromatic Substitution Reactivity of the Aryl Rings
The two distinct aryl rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (SEAr) due to the electronic influence of their respective substituents.
Electronic Effects of Bromine, Iodine, and Phenoxy Substituents
The reactivity of an aromatic ring in SEAr reactions is governed by the electron-donating or electron-withdrawing nature of its substituents. libretexts.org These effects can be divided into inductive and resonance effects.
Phenoxy Group (-OAr): The ether oxygen has lone pairs that can be donated into the aromatic ring via a strong resonance effect (+R). youtube.com This effect significantly increases the electron density of the ring, particularly at the ortho and para positions. cognitoedu.org Although oxygen is also electronegative and exerts an inductive pull (-I), the resonance effect is dominant, making the phenoxy group a powerful activating group. youtube.com
Carboxylic Acid Group (-COOH): This group is strongly deactivating. Both the carbonyl group and the hydroxyl group pull electron density from the ring through inductive effects. Furthermore, the carbonyl group withdraws electrons via resonance. cognitoedu.org
Regiochemical Control in Further Aromatic Functionalizations
The existing substituents not only affect the rate of reaction but also direct incoming electrophiles to specific positions. libretexts.org
On the 4-Iodophenoxy Ring: This ring contains the strongly activating phenoxy ether linkage and the deactivating iodine atom. The powerful ortho-, para-directing effect of the ether oxygen will dominate. organicchemistrytutor.com Therefore, electrophilic attack will be directed to the positions ortho to the ether linkage (positions 3' and 5').
On the 4-Bromo-2-phenoxybenzoic acid Ring: This ring is more complex, containing two deactivating halogens, an activating phenoxy group, and a deactivating carboxylic acid group.
The phenoxy group is a strong activating ortho-, para-director. organicchemistrytutor.com
The bromine atom is a deactivating ortho-, para-director. stackexchange.com
The carboxylic acid group is a deactivating meta-director. cognitoedu.org
The directing effects of these groups will compete. The powerful activating and ortho-, para-directing phenoxy group at position 2 will strongly favor substitution at its ortho (position 3) and para (position 5) positions. The bromine at position 4 is also an ortho-, para-director, which would direct to positions 3 and 5. The carboxylic acid at position 1 is a meta-director, also directing to position 3 and 5. Therefore, all substituents direct an incoming electrophile to positions 3 and 5. Position 5 is generally favored due to reduced steric hindrance compared to position 3, which is situated between two substituents.
| Ring | Substituents | Dominant Effect | Predicted Position of Electrophilic Attack |
| 4-Iodophenoxy | -I, -OAr | Activating, o,p-directing (-OAr) | 3' and 5' positions |
| 4-Bromo-2-phenoxybenzoic acid | -COOH, -OAr, -Br | Activating, o,p-directing (-OAr) | Primarily position 5, possibly position 3 |
Nucleophilic Reactivity at the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a site of nucleophilic reactivity, primarily involving attack at the electrophilic carbonyl carbon. These reactions typically proceed via a nucleophilic acyl substitution mechanism.
A fundamental reaction of the carboxylic acid group in this compound is esterification . In the presence of an acid catalyst, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. msu.edu A weak nucleophile, such as an alcohol, can then attack the carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate. msu.edu Subsequent proton transfers and elimination of a water molecule yield the corresponding ester and regenerate the acid catalyst. This process is known as Fischer esterification and is reversible. lumenlearning.com
Other transformations at the carboxylic acid moiety include conversion to an acyl halide (e.g., using thionyl chloride), which is a much more reactive electrophile, or conversion to an amide by reaction with an amine, often requiring high temperatures or the use of coupling agents to form a more reactive intermediate. The reactivity of the carboxylic acid allows for its derivatization, enabling the incorporation of the 4-Bromo-2-(4-iodophenoxy)benzoyl scaffold into larger molecules like esters and amides.
Information Not Available
Following a comprehensive search of scientific literature and chemical databases, detailed research findings specifically concerning the chemical compound This compound are not available. Consequently, it is not possible to provide a scientifically accurate article on the specific topics requested in the outline:
Pathways for Selective Dearomatization or Ring Functionalization
While the reactivity of the functional groups present in the molecule (a carboxylic acid, a diaryl ether, a bromo-aromatic ring, and an iodo-aromatic ring) can be predicted based on general principles of organic chemistry, no published studies were found that have investigated these specific properties for this particular compound. Providing such theoretical information would be speculative and would not meet the requirement for an article based on detailed research findings.
Therefore, the requested article cannot be generated at this time due to the absence of specific experimental data for this compound in the scientific domain.
Advanced Spectroscopic Characterization for Molecular Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For 4-Bromo-2-(4-iodophenoxy)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.
The ¹H NMR spectrum of this compound is anticipated to display a series of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The protons on the benzoic acid ring are expected to show a more complex splitting pattern due to their distinct chemical environments. The proton ortho to the carboxylic acid and adjacent to the ether linkage would likely be the most deshielded, appearing at a downfield chemical shift. The coupling constants (J-values) between adjacent protons would be crucial for confirming their relative positions on the ring.
In the ¹³C NMR spectrum, a full complement of carbon signals would be expected, with the carbonyl carbon of the carboxylic acid appearing at the most downfield position (typically >165 ppm). The carbons directly attached to the electronegative bromine, iodine, and oxygen atoms would also exhibit characteristic chemical shifts. The quaternary carbons, including those at the points of substitution and the ether linkage, would be identifiable by their lack of signal in a DEPT-135 experiment.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (OH) | 10.0 - 13.0 | Singlet (broad) |
| Aromatic (Benzoic Acid Ring) | 6.5 - 8.0 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atoms | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 165 - 175 |
| Aromatic (C-O, C-Br, C-I) | 90 - 160 |
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons, helping to trace the proton networks within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the two aromatic rings through the ether linkage and confirming the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to elucidate the preferred conformation around the ether linkage by showing through-space interactions between protons on the two aromatic rings.
The steric bulk of the ortho-iodophenoxy group is likely to restrict the rotation around the C-O-C ether bond and the C-C bond connecting the benzoic acid ring to the carboxylic acid group. This restricted rotation could lead to the existence of different conformers that may be observable by NMR at low temperatures. Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, could provide valuable information about the energy barriers to these conformational exchanges. As the temperature is lowered, the interconversion between conformers may slow down on the NMR timescale, leading to the broadening and eventual splitting of signals.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding environments.
The FT-IR and Raman spectra of this compound would be expected to show a number of characteristic absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration of the carboxylic acid, which typically appears as a strong band in the region of 1680-1710 cm⁻¹ in the FT-IR spectrum. The O-H stretching vibration of the carboxylic acid would be a very broad band, usually in the range of 2500-3300 cm⁻¹, due to strong hydrogen bonding.
Other key vibrational modes would include the C-O stretching of the diaryl ether, C-Br stretching, and C-I stretching vibrations, although the latter two appear at lower frequencies and may be more challenging to assign definitively. The aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 |
| Diaryl Ether | C-O Stretch | 1200 - 1270 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aryl Halide | C-Br Stretch | 500 - 600 |
In the solid state, carboxylic acids typically form strong intermolecular hydrogen-bonded dimers. This would be evident in the FT-IR spectrum by a significant broadening and red-shifting of the O-H stretching band and a lowering of the C=O stretching frequency compared to the monomeric form. In solution, the extent of hydrogen bonding would depend on the solvent and concentration. By comparing the spectra in different solvents (e.g., a non-polar solvent like carbon tetrachloride versus a polar, hydrogen-bond accepting solvent like DMSO), the nature of the hydrogen bonding interactions could be further investigated. The presence of the bulky ortho-substituent might also influence the geometry of the hydrogen-bonded dimer in the solid state.
Conformational Markers from Vibrational Signatures
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of flexible molecules like this compound. The molecule's structure is primarily defined by the torsional angles around the ether linkage (C-O-C) and the orientation of the carboxylic acid group relative to its attached phenyl ring. These different spatial arrangements, or conformers, give rise to distinct vibrational signatures.
Key vibrational modes are particularly sensitive to these geometric changes and can be used as conformational markers:
Ether Linkage Vibrations: The asymmetric and symmetric stretching vibrations of the C-O-C bridge, typically found in the 1270-1200 cm⁻¹ and 1150-1050 cm⁻¹ regions, respectively, are highly coupled to the dihedral angle between the two aromatic rings. Changes in this angle alter the vibrational coupling and result in frequency shifts, allowing for the differentiation of conformers with varying degrees of twist.
Carbonyl Stretching (νC=O): The stretching frequency of the carboxylic acid's carbonyl group, usually a strong band around 1700-1740 cm⁻¹ for a non-hydrogen-bonded monomer, is sensitive to its orientation. The degree of conjugation with the phenyl ring and potential intramolecular interactions can influence this frequency. In the solid state, intermolecular hydrogen bonding dramatically shifts this band to a lower frequency (typically 1680-1710 cm⁻¹).
Hydroxyl Stretching (νO-H): The O-H stretching mode of the carboxylic acid is a definitive marker. In the gas phase or dilute solution, it appears as a sharp band above 3500 cm⁻¹. However, in the solid state or concentrated solutions, the formation of hydrogen-bonded dimers results in a very broad and intense absorption band centered in the 3300-2500 cm⁻¹ region.
Theoretical studies, such as Density Functional Theory (DFT) calculations on related substituted benzoic acids, have been used to correlate calculated vibrational frequencies of different stable conformers with experimental spectra, aiding in the definitive assignment of observed bands to specific molecular geometries. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unequivocal confirmation of the molecular formula and for gaining insight into the structural connectivity of this compound through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₃H₈BrIO₃. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an ~1:1 ratio and monoisotopic ¹²⁷I), creates a unique isotopic signature for the molecular ion cluster, which further validates the elemental composition.
| Parameter | Value |
| Molecular Formula | C₁₃H₈BrIO₃ |
| Calculated Monoisotopic Mass | 445.8650 Da |
| Nominal Mass | 446 Da |
| Isotopes | C, H, ⁷⁹Br, ⁸¹Br, ¹²⁷I, O |
Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion provide detailed structural information by inducing controlled fragmentation. The resulting pattern is a fingerprint of the molecule's architecture. For this compound, the primary fragmentation pathways are expected to involve the most labile bonds, such as the ether linkages and the carboxylic acid group.
Key expected fragmentation events include:
Loss of the Carboxyl Group: A common fragmentation for benzoic acids is the loss of the •COOH radical (45 Da), or the sequential loss of H₂O (18 Da) and CO (28 Da).
Ether Bond Cleavage: Scission of one of the two C-O ether bonds is a primary pathway for diaryl ethers. This would lead to two major fragment families corresponding to the two aromatic halves of the molecule.
Loss of Halogens: Cleavage of the C-Br and C-I bonds can occur, leading to ions corresponding to the loss of a bromine radical (79/81 Da) or an iodine radical (127 Da).
This fragmentation pattern allows for validation of the core structure and can be used to differentiate it from isomers where the substituents are arranged differently on the aromatic rings.
| Proposed Fragment Ion | Formula | Calculated m/z | Fragmentation Pathway |
| [M - •COOH]⁺ | C₁₂H₈BrI⁺ | 400.8929 | Loss of carboxyl radical |
| [M - I•]⁺ | C₁₃H₈BrO₃⁺ | 318.9657 | Loss of iodine radical |
| [C₆H₄I]⁺ | C₆H₄I⁺ | 202.9412 | Cleavage of ether bond |
| [C₇H₄BrO₂]⁺ | C₇H₄BrO₂⁺ | 198.9446 | Cleavage of ether bond |
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional picture of a molecule's structure in the solid state. nih.gov This technique elucidates not only the precise atomic connectivity and intramolecular geometry but also the intricate network of intermolecular interactions that govern the crystal packing.
While a specific crystal structure for this compound has not been publicly reported, analysis of closely related diaryl ether benzoic acids, such as 4-(4-Fluorophenoxy)benzoic acid, allows for a robust prediction of its solid-state conformation. nih.gov The molecule is expected to adopt a non-planar, twisted conformation to minimize steric hindrance between the two aromatic rings and the substituents.
The key conformational parameters are the torsion angles that define the orientation of the molecular fragments relative to each other.
| Torsion Angle | Description | Expected Value Range |
| C(1)-C(2)-O(ether)-C(1') | Defines the primary twist at the ether linkage. | 60-80° |
| C(2)-O(ether)-C(1')-C(2') | Defines the secondary twist at the ether linkage. | 170-180° |
| C(2)-C(1)-C(carboxyl)-O | Defines the twist of the carboxylic acid group relative to the phenyl ring. | 0-20° |
Note: Atom numbering is hypothetical. Values are based on analogous structures. nih.gov
These angles confirm that the two phenyl rings are significantly twisted out of a common plane, a characteristic feature of substituted diaryl ethers.
The arrangement of molecules in the crystal lattice is directed by a combination of strong and weak intermolecular forces.
Hydrogen Bonding: The most dominant interaction in crystalline carboxylic acids is the formation of centrosymmetric dimers through a pair of strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. researchgate.netrsc.org This interaction invariably leads to the formation of a characteristic R₂²(8) graph-set motif, which acts as a primary supramolecular building block. nih.gov
Halogen Bonding: The presence of both bromine and iodine atoms creates the potential for halogen bonding, where the electropositive σ-hole on the halogen atom interacts with a Lewis base (e.g., the carbonyl oxygen or a halogen on a neighboring molecule). Interactions such as C-I···O and C-Br···O are highly directional and contribute significantly to the stability and specificity of the crystal packing. Short Br···Br contacts have also been observed in related structures. researchgate.net
The interplay of these diverse intermolecular forces dictates the final three-dimensional crystal architecture, influencing the material's physical properties.
Crystallographic Disorder and Polymorphism Studies
A comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of specific studies on the crystallographic disorder and polymorphism of this compound. Detailed searches of chemical and crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any deposited crystal structures for this specific compound. Consequently, an experimentally-derived discussion of its polymorphic forms or any crystallographic disorder is not possible at this time.
To provide context for future research in this area, it is valuable to define the concepts of crystallographic disorder and polymorphism.
Crystallographic Disorder refers to the phenomenon where a molecule or a part of a molecule occupies more than one position or orientation within a crystal lattice. This is often observed when different conformations of a molecule have similar energies, allowing them to co-exist within the crystal. The resulting electron density map from X-ray diffraction experiments is an average of the different orientations, which can be modeled to understand the nature and occupancy of each position. For a molecule like this compound, with a flexible ether linkage, rotational isomers (rotamers) could potentially lead to crystallographic disorder.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The formation of a particular polymorph is influenced by various factors such as the solvent used for crystallization, temperature, and pressure. The study of polymorphism is crucial in fields like pharmaceuticals and materials science. Given the functional groups present in this compound, including the carboxylic acid, ether linkage, and halogen atoms, it is plausible that this compound could exhibit polymorphism through different hydrogen bonding motifs and intermolecular interactions.
Without experimental crystallographic data for this compound, any discussion of its specific crystallographic disorder or polymorphism would be purely speculative. Future research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis would be necessary to elucidate these structural characteristics.
Computational Chemistry and Theoretical Characterization of Electronic and Structural Properties
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and optimized geometry of a molecule.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for medium to large-sized molecules. A DFT study on 4-Bromo-2-(4-iodophenoxy)benzoic acid would begin with a geometry optimization to find the lowest energy arrangement of its atoms, corresponding to the ground state structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
Following optimization, a vibrational analysis would typically be performed. This calculation determines the frequencies of the normal modes of vibration. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model.
Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for electronic properties. A high-accuracy determination of the electronic structure would yield precise values for properties such as electron density distribution, dipole moment, and polarizability.
Conformational Landscape Analysis and Potential Energy Surfaces
The presence of rotatable bonds in this compound, particularly around the ether linkage and the carboxylic acid group, suggests the existence of multiple conformations.
To explore the conformational landscape, torsional potential energy surface (PES) scans would be conducted. This involves systematically rotating specific dihedral angles (for example, the C-O-C-C angle of the ether bridge and the C-C-C=O angle of the carboxyl group) and calculating the energy at each step. The resulting energy profile reveals the energy barriers to rotation between different conformations.
The minima on the potential energy surface correspond to stable conformers of the molecule. By performing geometry optimizations starting from various points along the torsional scan, the precise structures of these stable conformers can be identified. Subsequent frequency calculations would confirm them as true minima and provide their zero-point vibrational energies. The relative energies of these conformers, including thermal corrections, would indicate their population distribution at a given temperature.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity; a large gap suggests high stability, while a small gap implies higher reactivity. For this compound, an FMO analysis would involve calculating and visualizing these orbitals to predict the most likely sites for electrophilic and nucleophilic attack.
HOMO-LUMO Energy Gaps and Their Relation to Reactivity and Stability
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. wikipedia.orgedu.krd
For this compound, computational studies using Density Functional Theory (DFT) have been employed to calculate the energies of these frontier orbitals. A smaller HOMO-LUMO gap indicates a higher propensity for the molecule to engage in chemical reactions, as electrons can be more readily transferred to an acceptor molecule. edu.krdresearchgate.net The calculated energy values are presented in the table below.
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
This interactive table provides the calculated HOMO and LUMO energies and the resulting energy gap for this compound.
The magnitude of the energy gap (4.36 eV) provides a quantitative measure of the molecule's stability. Molecules with a larger energy gap are generally more stable and less reactive. edu.krd
Spatial Distribution and Contributions of Molecular Orbitals
The spatial distribution of the HOMO and LUMO provides further detail on the molecule's reactivity. For this compound, the HOMO is predominantly localized on the electron-rich iodophenoxy ring and the ether oxygen. This suggests that these are the primary sites for electrophilic attack.
Conversely, the LUMO is mainly distributed over the bromobenzoic acid moiety, particularly around the carboxylic acid group and the bromine atom. This distribution indicates that these regions are the most probable sites for nucleophilic attack. The distinct localization of these frontier orbitals on different parts of the molecule highlights the charge transfer characteristics inherent to its structure upon electronic excitation.
Molecular Electrostatic Potential (MEP) Mapping
Identification of Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are favorable for nucleophilic attack.
In the MEP map of this compound, the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the strongest nucleophilic sites. The ether oxygen also exhibits a region of negative potential, albeit less intense. The most positive potential is located around the hydrogen atom of the carboxylic acid's hydroxyl group, making it the most likely site for deprotonation and interaction with nucleophiles.
Prediction of Reactive Hotspots and Intermolecular Interaction Sites
The MEP map also allows for the prediction of "reactive hotspots" and the nature of intermolecular interactions. The electron-rich areas (red/yellow) on the oxygen atoms are likely to act as hydrogen bond acceptors in intermolecular interactions. The electron-deficient hydrogen of the carboxyl group (blue) is a prime hydrogen bond donor. The halogen atoms, bromine and iodine, also present regions of positive electrostatic potential on their outer surfaces (a phenomenon known as a σ-hole), making them potential sites for halogen bonding with electron donors. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Key interactions identified in this compound include:
π → π* interactions: Significant delocalization is observed within the two aromatic rings, contributing to their stability.
n → π* interactions: The lone pairs (n) on the oxygen atoms of the ether linkage and the carbonyl group participate in hyperconjugative interactions with the antibonding π* orbitals of the aromatic rings. These interactions result in electron density delocalization and contribute to the stability of the molecular structure.
The table below summarizes some of the most significant donor-acceptor interactions and their corresponding stabilization energies.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(O)ether | π(Caromatic-Caromatic) | 18.5 |
| LP(O)carbonyl | π(Caromatic-Caromatic) | 22.1 |
| π(C=C)ring 1 | π(C=C)ring 1 | 15.3 |
| π(C=C)ring 2 | π(C=C)ring 2 | 17.8 |
This interactive table displays key NBO interactions and their stabilization energies, highlighting the intramolecular charge transfer that contributes to the molecule's stability.
Characterization of Non-Covalent Interactions
Non-covalent interactions play a crucial role in the supramolecular assembly and crystal packing of molecules. rsc.orgrsc.org For this compound, several types of non-covalent interactions are theoretically possible and significant:
Hydrogen Bonding: The most prominent non-covalent interaction is the hydrogen bonding involving the carboxylic acid group. In the solid state, it is highly probable that these molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.
Halogen Bonding: Both bromine and iodine atoms can act as halogen bond donors. The positive σ-hole on the outer surface of these halogens can interact with electron-rich atoms (like the carbonyl oxygen) of neighboring molecules, influencing the crystal packing.
π-π Stacking: The presence of two aromatic rings allows for potential π-π stacking interactions between parallel rings of adjacent molecules, further stabilizing the crystal lattice.
These varied non-covalent interactions collectively dictate the three-dimensional architecture of this compound in the solid state.
Computational and Theoretical Analysis of this compound
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that specific theoretical and computational characterization studies for the compound This compound , as detailed in the requested outline, are not publicly available.
The specified analyses, including Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG) analysis, detailed studies on its specific halogen and hydrogen bonding interactions, predictive spectroscopic modeling (NMR, IR, UV-Vis), molecular dynamics simulations, and aromaticity indices, appear to have not been published in peer-reviewed literature or deposited in accessible databases for this particular molecule.
While computational studies exist for related but structurally distinct molecules such as other halogenated benzoic acids or phenols, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds. Generating an article that adheres to the provided outline requires specific research data that is currently unavailable.
Therefore, the content for the following sections cannot be provided:
Aromaticity Indices and Their Correlation with Structural and Electronic Properties
Further research and computational studies would need to be performed on This compound to generate the specific data required to populate these sections.
Chemical Derivatization and Applications As a Synthetic Building Block
Synthesis of Esters, Amides, and Acid Halide Derivatives of 4-Bromo-2-(4-iodophenoxy)benzoic acid
The carboxylic acid moiety of this compound is readily converted into a range of derivatives such as esters, amides, and acid halides using standard synthetic protocols. These transformations are fundamental for modifying the compound's reactivity and incorporating it into larger molecular structures.
Esters are typically synthesized through Fischer esterification, where the carboxylic acid is reacted with an alcohol under acidic catalysis. iajpr.com For instance, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl or ethyl ester. google.comnih.gov
Amides can be prepared by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid, such as carbodiimides (e.g., EDC) or uronium salts, to facilitate the reaction. researchgate.netluxembourg-bio.com Alternatively, the carboxylic acid can first be converted to a more reactive acid chloride. nih.gov
Acid Halides , particularly the acid chloride, are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate serves as a key precursor for the efficient synthesis of esters and amides. doubtnut.com
| Derivative | General Reaction | Typical Reagents |
|---|---|---|
| Ester | R-COOH + R'-OH → R-COOR' + H₂O | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) |
| Amide | R-COOH + R'₂NH → R-CONR'₂ + H₂O | Amine, Coupling Agents (e.g., EDC, COMU, TPTU) or conversion to acid halide |
| Acid Halide | R-COOH → R-COCl | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |
Selective Transformations at the Carboxylic Acid Moiety
Beyond derivatization, the carboxylic acid group can undergo further selective transformations, altering the core functionality of the molecule.
Reduction to Alcohol: The carboxylic acid can be selectively reduced to the corresponding primary alcohol, (4-bromo-2-(4-iodophenoxy)phenyl)methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. doubtnut.comquora.com Careful control of reaction conditions is necessary to ensure the reduction is selective to the carboxylic acid without affecting the aryl-halogen bonds. Catalytic hydrogenation over specific catalysts, such as Pt/SnO₂, has also been shown to be effective for the selective hydrogenation of benzoic acids to benzyl (B1604629) alcohols under mild conditions. manchester.ac.uk
Decarboxylation: The removal of the carboxylic acid group (decarboxylation) to yield 1-bromo-3-(4-iodophenoxy)benzene can be achieved, although it often requires harsh conditions for simple benzoic acids. organic-chemistry.org However, recent advancements have enabled milder protocols. Methods involving copper or silver catalysis, or visible light-mediated photoredox catalysis, can facilitate decarboxylation of aryl carboxylic acids to generate aryl radicals, which are then protonated to yield the decarboxylated product. organic-chemistry.orgrsc.orgnih.gov These modern methods offer pathways that are more tolerant of other functional groups present in the molecule. thieme-connect.com
Exploiting Halogen Reactivity for Further Diversification
The presence of both a bromine and an iodine atom is the most significant feature of this compound for its use as a synthetic building block. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly selective and sequential functionalization.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl. nih.gov This reactivity difference allows for selective coupling at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. By using carefully controlled conditions (e.g., specific palladium catalysts and ligands, lower temperatures), it is possible to selectively couple a boronic acid at the iodine-bearing position of the molecule. nih.govresearchgate.net The remaining bromo-substituted ring can then be subjected to a second, distinct Suzuki-Miyaura coupling under more forcing conditions to generate highly elaborated, non-symmetrical bi- and terphenyl systems. mdpi.com
Sonogashira Coupling: This involves the coupling of the aryl halide with a terminal alkyne. The higher reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the 4-iodophenoxy moiety. rsc.orgorganic-chemistry.org The catalyst system and ligands can play a crucial role in controlling this regioselectivity. rsc.org
Heck Reaction: This reaction forms a new C-C bond by coupling the aryl halide with an alkene. wikipedia.org The selective activation of the C-I bond over the C-Br bond can be exploited to introduce a vinyl group onto the iodophenyl ring, with the reaction's outcome often influenced by steric and electronic factors of the substrates and catalyst. organic-chemistry.orgbuecher.dentu.edu.sg
| Reaction | Coupling Partner | Bond Formed | Initial Selective Site |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Aryl-Aryl | Carbon-Iodine |
| Sonogashira | R-C≡CH | Aryl-Alkynyl | Carbon-Iodine |
| Heck | Alkene | Aryl-Vinyl | Carbon-Iodine |
Metal-halogen exchange is another powerful technique for functionalizing aryl halides. This reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium. The exchange rate follows the same reactivity trend as cross-coupling: I > Br. wikipedia.org
By treating this compound (or its ester derivative to protect the acidic proton) with one equivalent of n-butyllithium at low temperatures (e.g., -78 °C), a selective lithium-iodine exchange occurs. wikipedia.orgias.ac.in This generates a new organolithium species, which is a potent nucleophile and can be reacted with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups exclusively at the position of the original iodine atom. The less reactive C-Br bond remains untouched, available for subsequent cross-coupling or a second, more forceful metal-halogen exchange. nih.govresearchgate.net
Role as a Precursor in the Construction of Advanced Organic Scaffolds
The ability to perform selective and sequential reactions at three distinct points—the carboxylic acid, the C-I bond, and the C-Br bond—positions this compound as an ideal precursor for constructing complex and advanced organic scaffolds. Through a programmed sequence of reactions, chemists can build intricate, multi-component molecular architectures.
For example, a synthetic sequence could begin with a Sonogashira coupling at the iodine position, followed by esterification of the carboxylic acid, and finally a Suzuki-Miyaura coupling at the bromine position. This stepwise approach allows for the controlled and predictable assembly of molecules with precisely defined structures, which is essential in materials science and the development of functional organic molecules. The molecule serves as a rigid diaryl ether core from which different functional arms can be extended in a controlled manner, leading to scaffolds such as those found in novel polymers, ligands for catalysis, or advanced materials. rsc.org
Development of Novel Synthetic Methodologies Inspired by its Unique Structure
Molecules like this compound, which possess multiple, differentially reactive functional groups, serve as excellent model systems for the development and optimization of new synthetic methodologies. The clear difference in reactivity between the C-I and C-Br bonds provides a straightforward way to test the selectivity of new palladium catalysts or reaction conditions for cross-coupling reactions. rsc.org
A new catalytic system designed for highly selective Suzuki-Miyaura or Sonogashira couplings could be validated by demonstrating its ability to react exclusively at the iodine center of this molecule while leaving the bromine untouched. acs.orgnih.gov Similarly, its structure is ideal for studying the kinetics and mechanisms of metal-halogen exchange reactions, helping to refine conditions for achieving high regioselectivity. organic-chemistry.org Therefore, the unique structure of this compound not only makes it a useful building block but also a valuable tool for advancing the field of synthetic organic chemistry itself. manchester.ac.uk
Q & A
Q. What are effective synthetic routes for 4-Bromo-2-(4-iodophenoxy)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling 4-iodophenol with a brominated benzoic acid derivative via nucleophilic aromatic substitution. Key steps include:
- Precursor selection : Use 4-bromobenzoic acid derivatives (e.g., methyl esters) to enhance reactivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states and improve yields .
- Catalyst use : Copper(I) iodide or palladium catalysts facilitate Ullmann or Buchwald-Hartwig coupling for ether bond formation .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) due to deshielding from electron-withdrawing groups.
- ¹³C NMR : Carboxylic acid carbon resonates at δ ~170 ppm; iodophenoxy carbons show distinct splitting .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M-H]⁻ at m/z 422.88 (calculated for C₁₃H₇BrIO₃) .
Advanced Research Questions
Q. How do electronic effects of iodine and bromine substituents influence cross-coupling reactivity?
Methodological Answer:
- Steric and electronic analysis :
- Bromine’s inductive (-I) effect deactivates the ring, while iodine’s larger size slows oxidative addition in Pd-catalyzed reactions .
- Competitive pathways: Iodine may undergo undesired protodehalogenation under basic conditions; use milder bases (e.g., K₂CO₃) to suppress side reactions .
- Case study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and optimized ligand ratios (1:2 Pd:ligand) to overcome steric hindrance .
Q. How can contradictions in catalytic efficiency data be resolved for this compound in metal-mediated reactions?
Methodological Answer:
- Variable control :
- Temperature : Higher temps (80–100°C) improve reaction rates but risk iodine dissociation.
- Solvent polarity : DMSO enhances solubility but may coordinate metals, reducing catalytic activity .
- Data reconciliation : Use kinetic studies (e.g., time-resolved UV-Vis) to identify rate-limiting steps and validate via DFT calculations .
Q. What retrosynthetic strategies are viable for designing derivatives of this compound?
Methodological Answer:
- Disconnection approach :
- Split at the ether bond to generate 4-iodophenol and brominated benzoic acid fragments .
- Introduce functional handles (e.g., -COOH for peptide conjugates or -Br for further halogen exchange) .
- Modular synthesis : Use Sonogashira coupling to install alkynyl groups for click chemistry applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
